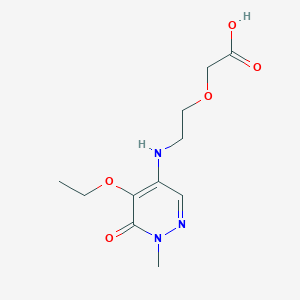
2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid is a chemical compound with the molecular formula C11H17N3O5 It is known for its unique structure, which includes a pyridazinone ring, an ethoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid typically involves multiple steps. One common method includes the reaction of 5-ethoxy-1-methyl-6-oxo-1,6-dihydropyridazine-4-amine with ethylene glycol in the presence of a base to form the intermediate compound. This intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of 2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)acetic acid: Similar in structure but with a methoxy group instead of an ethoxy group.
2-(2-oxo-2-{[2-(2-oxo-1-imidazolidinyl)ethyl]amino}ethoxy)acetic acid: Contains an imidazolidinyl group instead of a pyridazinone ring.
Uniqueness
What sets 2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
67911-05-1 |
|---|---|
Molecular Formula |
C11H17N3O5 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-[2-[(5-ethoxy-1-methyl-6-oxopyridazin-4-yl)amino]ethoxy]acetic acid |
InChI |
InChI=1S/C11H17N3O5/c1-3-19-10-8(6-13-14(2)11(10)17)12-4-5-18-7-9(15)16/h6,12H,3-5,7H2,1-2H3,(H,15,16) |
InChI Key |
HYRLHLCJBGRYAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=NN(C1=O)C)NCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2H-Isoxazolo[2,3-a]pyridine, 2-butylhexahydro-](/img/structure/B12921885.png)

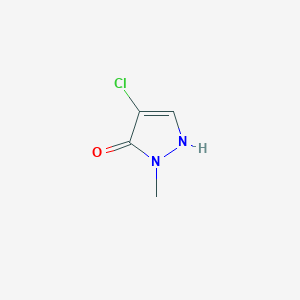
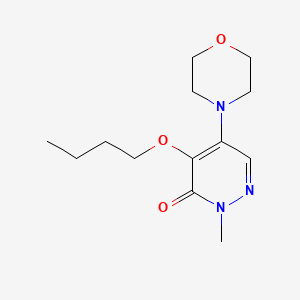
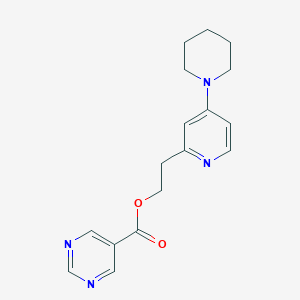
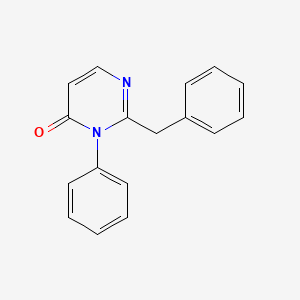

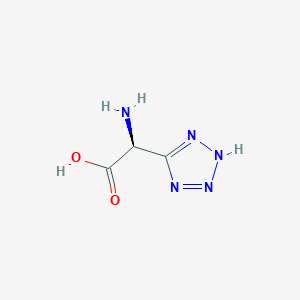

![tert-Butyl 3-bromo-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12921954.png)


